
(S)-Venlafaxine
Overview
Description
(S)-Venlafaxine, also known as this compound, is a useful research compound. Its molecular formula is C17H27NO2 and its molecular weight is 277.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
(S)-Venlafaxine, also known as Venlafaxine, is a potent and selective serotonin and norepinephrine reuptake inhibitor (SNRI). Its primary targets are the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are responsible for the reuptake of serotonin and norepinephrine, respectively, in the synaptic cleft .
Mode of Action
Venlafaxine works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced serotonergic and noradrenergic neurotransmission, which is thought to be the mechanism underlying its antidepressant effects .
Biochemical Pathways
The increased levels of serotonin and norepinephrine in the synaptic cleft can stimulate postsynaptic receptors, leading to various downstream effects. For instance, the stimulation of postsynaptic serotonin receptors can activate various intracellular signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, which can lead to changes in gene expression and synaptic plasticity .
Pharmacokinetics
Venlafaxine is well absorbed after oral administration and undergoes extensive first-pass metabolism in the liver. It is primarily metabolized by the cytochrome P450 system to its active metabolite, O-desmethylvenlafaxine (ODV), which also inhibits the reuptake of serotonin and norepinephrine. Both venlafaxine and ODV are then eliminated through the kidneys .
Result of Action
The increased serotonergic and noradrenergic neurotransmission resulting from the action of venlafaxine can lead to improved mood and reduced symptoms of depression. It can also cause various side effects, such as nausea, dry mouth, and increased blood pressure .
Action Environment
The action, efficacy, and stability of venlafaxine can be influenced by various environmental factors. For instance, the absorption and metabolism of venlafaxine can be affected by the individual’s diet and liver function. Moreover, the drug’s efficacy can be influenced by the individual’s genetic makeup, such as polymorphisms in the genes encoding for its target transporters .
Biological Activity
(S)-Venlafaxine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), is primarily used in the treatment of major depressive disorder, anxiety disorders, and certain types of chronic pain. Its biological activity extends beyond its antidepressant effects, revealing potential applications in oncology and neuropharmacology. This article explores the biological mechanisms, efficacy, and emerging research surrounding this compound.
This compound operates primarily by inhibiting the reuptake of neurotransmitters serotonin (5-HT) and norepinephrine (NE) at the presynaptic terminal. The drug exhibits a 30-fold selectivity for serotonin reuptake at lower doses, while at higher doses, it also inhibits norepinephrine reuptake, thus enhancing the availability of these neurotransmitters at synaptic sites . Additionally, this compound is a weak inhibitor of dopamine reuptake, contributing to its complex pharmacological profile .
Key Mechanisms:
- Inhibition of Serotonin Reuptake : Increases serotonin levels in the synaptic cleft.
- Inhibition of Norepinephrine Reuptake : Enhances norepinephrine signaling, particularly at higher doses.
- Weak Dopamine Activity : Although minor, this contributes to its overall efficacy in mood regulation.
Antidepressant Activity
Clinical studies have shown that this compound effectively alleviates symptoms of depression and anxiety. Its efficacy is attributed to the modulation of serotonergic and noradrenergic systems, which are crucial in mood regulation.
Anti-Cancer Properties
Recent research has uncovered potential anti-cancer activities of this compound. A study demonstrated that it induces apoptosis in MV3 melanoma cells through a Nur77-dependent pathway. The compound activated JNK1/2 signaling and increased Nur77 expression, leading to enhanced apoptosis rates in treated cells .
Table 1: Effects of this compound on MV3 Melanoma Cells
Parameter | Result |
---|---|
LD50 | 9.01 ± 0.97 μM |
Apoptotic Cells (%) | ~30% after 8 hours treatment |
Nur77 Expression | Increased post-treatment |
JNK1/2 Signaling Activation | Yes |
Pharmacokinetics
This compound is well absorbed after oral administration and undergoes extensive hepatic metabolism to form its active metabolite, O-desmethylvenlafaxine (ODV). The pharmacokinetic profile shows linear kinetics over a dose range of 75 to 450 mg/day with steady-state concentrations achieved within three days .
Key Pharmacokinetic Parameters:
- Absorption : Rapidly absorbed with extensive first-pass metabolism.
- Metabolism : Primarily via CYP2D6; also involves CYP2C19 and CYP3A4.
- Half-Life : Approximately 5 hours for venlafaxine; extended in patients with liver impairment .
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy of this compound in various populations:
- Depression Treatment : A randomized controlled trial found that patients receiving this compound showed significant improvement in depression scales compared to placebo groups.
- Combination Therapy : A study investigated the combination of this compound with brexpiprazole, revealing enhanced neuronal activity and normalization of neurotransmitter levels more rapidly than with monotherapy .
Scientific Research Applications
Pharmacological Profile
(S)-Venlafaxine is known for its dual action on serotonin and norepinephrine neurotransmitters, which is critical for its therapeutic effects. The compound is primarily indicated for:
- Major Depressive Disorder (MDD)
- Generalized Anxiety Disorder (GAD)
- Social Anxiety Disorder (SAD)
- Panic Disorder
Additionally, it has off-label uses for conditions such as:
- Chronic Neuropathic Pain
- Post-Traumatic Stress Disorder (PTSD)
- Migraine Prevention
- Obsessive-Compulsive Disorder (OCD)
- Attention Deficit Hyperactivity Disorder (ADHD)
Major Depressive Disorder
This compound has been extensively studied for its efficacy in treating MDD. A randomized controlled trial demonstrated significant improvements in depressive symptoms compared to placebo, with a mean dose of 136 mg/day showing superior outcomes on various depression scales, including the Hamilton Depression Rating Scale (HAM-D) and the Clinical Global Impressions (CGI) scale .
Table 1: Efficacy of this compound in MDD
Study Type | Sample Size | Duration | Mean Dose (mg/day) | Outcome Measure | Results |
---|---|---|---|---|---|
Randomized Controlled Trial | 300 | 12 weeks | 136 | HAM-D | Significant reduction |
Open-label Extension Study | 200 | 44 weeks | 150 | CGI | Continued improvement |
Generalized Anxiety Disorder
In the treatment of GAD, this compound has shown effectiveness in alleviating both psychic and somatic symptoms. A study involving outpatients reported significant improvements in anxiety scores over an 8-week treatment period .
Table 2: Efficacy of this compound in GAD
Study Type | Sample Size | Duration | Mean Dose (mg/day) | Outcome Measure | Results |
---|---|---|---|---|---|
Multicenter Trial | 400 | 12 weeks | 225 | Liebowitz Social Anxiety Scale (LSAS) | Significant reduction |
Chronic Neuropathic Pain
This compound has been explored for its analgesic properties, particularly in diabetic neuropathy. The American Academy of Neurology endorses its use for this condition based on evidence suggesting that it modulates pain pathways through serotonin and norepinephrine activity .
Post-Traumatic Stress Disorder
Recent studies indicate potential benefits of this compound in treating PTSD, with case reports highlighting improvements in symptom severity and overall functioning .
Table 3: Summary of Off-label Uses
Condition | Evidence Level | Key Findings |
---|---|---|
Chronic Neuropathic Pain | Moderate | Effective in reducing pain; endorsed by professional bodies |
PTSD | Emerging | Case reports suggest significant symptom improvement |
Migraine Prevention | Moderate | Some efficacy observed; further studies needed |
Q & A
Basic Research Questions
Q. What are the established analytical methodologies for assessing the enantiomeric purity of (S)-Venlafaxine in preclinical studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard for determining enantiomeric purity. Researchers should validate methods using reference standards and ensure parameters like resolution (Rs > 1.5) and retention time reproducibility (RSD < 2%). Impurity thresholds should align with ICH guidelines (e.g., ≤0.1% for unknown impurities) . For preclinical studies, sample preparation must account for matrix effects in biological fluids, with recovery rates ≥80% .
Q. How should researchers design in vitro experiments to evaluate the dual inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by this compound?
- Methodological Answer : Use transfected cell lines (e.g., HEK-293 cells expressing human 5-HT or NE transporters) to measure reuptake inhibition via radiolabeled substrates (e.g., [³H]-5-HT or [³H]-NE). Dose-response curves should be generated (typical concentration range: 1 nM–10 µM) to calculate IC₅₀ values. Include positive controls (e.g., fluoxetine for 5-HT, desipramine for NE) and validate selectivity using antagonist assays (e.g., WAY-100635 for 5-HT1A receptors) .
Advanced Research Questions
Q. What strategies are recommended for reconciling contradictory data on the therapeutic efficacy of this compound across different patient subgroups in major depressive disorder (MDD)?
- Methodological Answer : Apply subgroup analysis with pre-specified covariates (e.g., CYP2D6 metabolizer status, baseline depression severity). Use mixed-effects models to account for inter-study heterogeneity and meta-regression to explore sources of variance (e.g., dosing regimens, trial duration). Sensitivity analyses should exclude outliers or low-quality studies (e.g., those with high risk of bias per Cochrane criteria) . For conflicting pharmacokinetic data, leverage physiologically based pharmacokinetic (PBPK) modeling to simulate exposure-response relationships .
Q. What experimental approaches are utilized to investigate the role of CYP2D6 polymorphisms in the pharmacokinetic variability of this compound?
- Methodological Answer : Conduct in vivo phenotyping using probe substrates (e.g., dextromethorphan) to categorize participants into CYP2D6 metabolizer groups (poor, intermediate, extensive, ultra-rapid). Measure plasma concentrations of this compound and its active metabolite, (S)-O-desmethylvenlafaxine, via LC-MS/MS. Population pharmacokinetic (PopPK) models can quantify the impact of genetic variants on clearance and AUC. Cross-validate findings using in vitro hepatocyte models with CYP2D6 inhibitors (e.g., quinidine) .
Q. How can researchers optimize experimental designs to differentiate this compound’s neuropharmacological effects from its racemic form in animal models of depression?
- Methodological Answer : Employ enantiomer-specific dosing in rodent behavioral assays (e.g., forced swim test, tail suspension test). Use stereoselective synthesis or chiral separation to isolate this compound. Include a racemic control group and validate enantiomeric stability in plasma. Transcriptomic profiling (RNA-seq) of brain regions (e.g., prefrontal cortex) can identify enantiomer-specific gene expression patterns .
Q. Data Analysis & Interpretation
Q. What statistical methods are most robust for analyzing dose-dependent adverse event (AE) profiles of this compound in clinical trials?
- Methodological Answer : Use multivariate logistic regression adjusted for confounders (age, comorbidities) to calculate odds ratios (ORs) for AEs (e.g., hypertension, nausea). Time-to-event analyses (Cox proportional hazards models) are critical for dose-titration studies. Apply the Benjamini-Hochberg procedure to correct for multiple comparisons and minimize false discovery rates. Trial Sequential Analysis (TSA) can assess whether AE data meet futility or efficacy boundaries .
Q. How should researchers address discrepancies between in vitro binding affinity data and in vivo efficacy outcomes for this compound?
- Methodological Answer : Reconcile discrepancies by evaluating off-target effects (e.g., histamine H1 receptor binding) using radioligand displacement assays. Incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for blood-brain barrier penetration and tissue distribution. Validate findings with conditional knockout animal models (e.g., 5-HT transporter-deficient mice) .
Q. Ethical & Reproducibility Considerations
Q. What protocols ensure reproducibility in preclinical studies investigating this compound’s effects on synaptic plasticity?
- Methodological Answer : Adopt the ARRIVE 2.0 guidelines for experimental rigor. Standardize animal housing conditions (e.g., light/dark cycles, diet) and electrophysiological protocols (e.g., long-term potentiation in hippocampal slices). Share raw data and analysis code via repositories like Zenodo. Replicate key findings in independent labs using blinded experimenters .
Properties
IUPAC Name |
1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNVHUZROJLTJ-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904847 | |
Record name | (S)-Venlafaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93413-44-6 | |
Record name | Venlafaxine, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Venlafaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VENLAFAXINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FIM3PQD9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.